5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a synthetic organic compound notable for its unique structure and reactivity. Its molecular formula is , with a molecular weight of approximately 267.12 g/mol. This compound is used extensively in scientific research due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromo group, a dimethylamino group, and an aldehyde functional group, which contribute to its chemical properties and reactivity.
5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde belongs to the class of indole derivatives. Indoles are bicyclic compounds that consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is classified as an indole carbaldehyde due to the presence of the aldehyde functional group attached to the indole structure.
The synthesis of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde typically involves several key steps:
The synthesis can yield varying results based on reaction conditions, including temperature, time, and reagent concentrations .
The molecular structure of 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde can be represented using various notations:
InChI=1S/C11H11BrN2O/c1-14(2)11-9(6-15)8-5-7(12)3-4-10(8)13-11/h3-6,13H,1-2H3
CN(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O
These representations highlight the compound's complex structure, which includes a bromine atom at the 5-position of the indole ring and a dimethylamino group at the 2-position .
5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde participates in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing biologically active compounds and exploring new materials .
The mechanism of action for 5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde typically involves its role as an electrophile in various organic transformations. The aldehyde group can act as a reactive site for nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. This reactivity makes it valuable in synthesizing more complex organic molecules and potentially bioactive compounds.
These properties make it suitable for various laboratory applications involving organic synthesis.
5-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde has several applications in scientific research:
CAS No.: 125-66-6
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.:
CAS No.: 3233-56-5